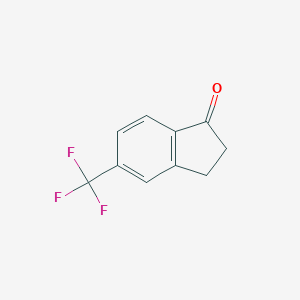

5-(Trifluoromethyl)-1-indanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSXMYSALCGWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479213 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150969-56-5 | |

| Record name | 5-(Trifluoromethyl)-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(Trifluoromethyl)-1-indanone chemical properties

An In-depth Technical Guide to 5-(Trifluoromethyl)-1-indanone

Introduction

This compound is a fluorinated aromatic ketone that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a trifluoromethyl group on the indanone scaffold, imparts unique electronic properties and enhances the lipophilicity and metabolic stability of molecules derived from it.[1] These characteristics make it a valuable precursor for the development of novel therapeutic agents, particularly in drug discovery and development programs.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and key experimental considerations for research applications.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1][2] The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the indanone ring system in substitution reactions.[3] It is sparingly soluble in solvents like chloroform and DMSO.[2]

Data Summary Table

| Property | Value | Reference(s) |

| CAS Number | 150969-56-5 | [1][3] |

| Molecular Formula | C₁₀H₇F₃O | [1][3][4] |

| Molecular Weight | 200.16 g/mol | [2][3][4] |

| Appearance | White to Off-White Solid | [1][2] |

| Boiling Point | 237.1 ± 40.0 °C (Predicted) | [2][5] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Flash Point | 95.3 °C | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [2] |

| Storage Conditions | Sealed in a dry place at room temperature | [2][5] |

Synthesis and Reactivity

The most common method for synthesizing 1-indanone derivatives is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as a 3-arylpropionic acid.[6][7] For this compound, this involves the cyclization of a trifluoromethyl-substituted phenylpropanoic acid. The trifluoromethyl group makes the compound a useful building block for synthesizing various biologically active and heterocyclic compounds.[1][3]

General Synthesis Workflow

Caption: Generalized synthesis of this compound.

Experimental Protocols

Synthesis via Intramolecular Friedel-Crafts Acylation (General Protocol)

This protocol is a generalized procedure adapted from common syntheses of substituted 1-indanones and should be optimized for specific laboratory conditions.[7][8]

-

Reaction Setup : In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the precursor, 3-(4-(trifluoromethyl)phenyl)propanoic acid, to a strong acid catalyst such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH).

-

Reaction : Stir the mixture at an elevated temperature (e.g., 100 °C for PPA) until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).[6]

-

Work-up : Carefully pour the cooled reaction mixture onto crushed ice to quench the reaction.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing : Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Sample Preparation for NMR Spectroscopy (General Protocol)

Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation.

-

Sample Preparation : Dissolve 5-25 mg of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer. The ¹⁹F NMR spectrum is particularly important for confirming the presence and chemical environment of the trifluoromethyl group.[10]

Safety and Handling

This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[2][11] It may also cause respiratory irritation.[2][11]

-

Engineering Controls : Use only in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[2][12]

Applications in Research and Drug Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules. The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and membrane permeability.[1] Reports indicate that compounds derived from this scaffold may possess anti-inflammatory and analgesic properties.[1] Its utility as a building block makes it a compound of interest for researchers developing novel pharmaceuticals and agrochemicals.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 5-(2-(Trifluoromethoxy)phenyl)-1-indanone | 1261833-75-3 | Benchchem [benchchem.com]

- 4. langchem.com [langchem.com]

- 5. This compound CAS#: 150969-56-5 [m.chemicalbook.com]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. indofinechemical.com [indofinechemical.com]

An In-depth Technical Guide to 5-(Trifluoromethyl)-1-indanone (CAS: 150969-56-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1-indanone is a fluorinated organic compound belonging to the indanone class of molecules. The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a trifluoromethyl (-CF3) group at the 5-position of the indanone ring significantly enhances the molecule's lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 150969-56-5 | |

| Molecular Formula | C₁₀H₇F₃O | [3] |

| Molecular Weight | 200.16 g/mol | [1][3] |

| Appearance | White to Off-White Solid | [2] |

| Boiling Point | 237.1 ± 40.0 °C (Predicted) | [2] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through an intramolecular Friedel-Crafts-type cyclization of a suitable precursor. A general workflow for this synthesis is depicted below.

Detailed Experimental Protocol: Synthesis from 3-[2-bromo-5-(trifluoromethyl)phenyl]propionic acid[2]

This protocol describes the synthesis of this compound from 3-[2-bromo-5-(trifluoromethyl)phenyl]propionic acid.

Materials:

-

3-[2-bromo-5-(trifluoromethyl)phenyl]propionic acid

-

Tetrahydrofuran (THF), anhydrous

-

Hexanes, anhydrous

-

n-Butyllithium (2.5 M solution in hexane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of 3-[2-bromo-5-(trifluoromethyl)phenyl]propionic acid (2.8 g, 9.4 mmol) in a mixture of THF (100 mL) and hexanes (20 mL) is prepared in a flame-dried round-bottom flask under an inert atmosphere.

-

The solution is cooled to -78°C using a dry ice/acetone bath.

-

A solution of 2.5 M n-butyllithium in hexane (8.3 mL) is added slowly and dropwise to the reaction mixture.

-

After the addition is complete, the reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The reaction mixture is allowed to warm to room temperature and then extracted twice with ethyl acetate.

-

The combined organic phases are washed with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mobile phase of 10-20% ethyl acetate in hexane to afford this compound as a white solid (0.7 g, 37% yield).

Spectroscopic Data

While a detailed, publicly available spectral analysis for this compound is limited, the expected spectral features can be inferred from data on analogous compounds, such as 5-Fluoro-1-indanone. The following tables summarize the anticipated spectral data.

1H and 13C NMR Data (Predicted)

| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5 - 7.9 | m | 3H |

| -CH₂- (alpha to C=O) | ~3.1 | t | 2H |

| -CH₂- (beta to C=O) | ~2.7 | t | 2H |

| 13C NMR | Predicted Chemical Shift (ppm) |

| C=O | > 200 |

| Aromatic-C | 120 - 155 |

| Aromatic-C-CF₃ | q, ~125 |

| CF₃ | q, ~124 |

| -CH₂- (alpha to C=O) | ~36 |

| -CH₂- (beta to C=O) | ~26 |

Infrared (IR) and Mass Spectrometry (MS) Data (Predicted)

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1710-1730 cm⁻¹), C-F stretches, aromatic C-H and C=C stretches. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 200. A significant fragment corresponding to the loss of CO ([M-28]⁺) at m/z 172 is expected. |

Biological Activity and Applications in Drug Discovery

The indanone scaffold is a common feature in many biologically active molecules, and the introduction of a trifluoromethyl group can significantly enhance their therapeutic potential. Derivatives of 1-indanone have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Anticancer and Anti-inflammatory Potential

Trifluoromethylated indanone derivatives are being investigated for their potential as anticancer and anti-inflammatory agents. Their proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways implicated in disease progression.

One of the key mechanisms by which some indanone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization . Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells.

In the context of inflammation, certain indanone derivatives have been shown to be potent inhibitors of cyclooxygenase (COX) enzymes , particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.

The following diagram illustrates a simplified signaling pathway for inflammation and the potential point of intervention for this compound derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its unique combination of the indanone core and a trifluoromethyl substituent provides a favorable pharmacokinetic profile. The synthetic route to this compound is well-established, and its derivatives have demonstrated promising anticancer and anti-inflammatory activities in preclinical studies. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Physical Characteristics of Trifluoromethylated Indanones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of trifluoromethylated indanones. Due to their significance as structural motifs in medicinal chemistry, understanding their properties is crucial for the development of novel therapeutic agents. The introduction of a trifluoromethyl group can significantly influence the parent indanone's metabolic stability, binding affinity, and bioavailability. This document consolidates available quantitative data, details experimental protocols for their synthesis and characterization, and provides a visual representation of a key synthetic pathway.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of various trifluoromethylated indanone isomers. These compounds are generally white to off-white crystalline solids at room temperature and are soluble in common organic solvents.

Table 1: General and Physical Properties of Trifluoromethylated Indanones

| Property | 4-(Trifluoromethyl)-1-indanone | 5-(Trifluoromethyl)-1-indanone | 6-(Trifluoromethyl)-1-indanone |

| Molecular Formula | C₁₀H₇F₃O[1][2] | C₁₀H₇F₃O[3] | C₁₀H₇F₃O[4] |

| Molecular Weight | 200.16 g/mol [1][2] | 200.16 g/mol [3] | 200.16 g/mol [4] |

| CAS Number | 68755-42-0[1][2] | 150969-56-5[3] | 68755-37-3[4] |

| Appearance | White to Off-White Solid/Powder[2][5] | White to Off-White Solid | White powder[6] |

| Melting Point | 38-42 °C[1][5] | 35–37°C[3] | Not available |

| Boiling Point | 67-72 °C at 0.1 mmHg[1] | Not available | Not available |

| Solubility | Soluble in organic solvents[7] | Soluble in Chloroform (Slightly), DMSO (Slightly) | Not available |

| pKa | 8.58 (for the corresponding 1-aminoindane hydrochloride)[8] | Not available | Not available |

Table 2: Computed Physicochemical Properties of Trifluoromethylated Indanones

| Property | 5-(2-(Trifluoromethyl)phenyl)-1-indanone |

| Molecular Weight | 276.25 g/mol [9] |

| XLogP3 | 4.2[9] |

| Hydrogen Bond Donor Count | 0[9] |

| Hydrogen Bond Acceptor Count | 1[9] |

| Rotatable Bond Count | 1[9] |

| Exact Mass | 276.07619946 Da[9] |

| Topological Polar Surface Area | 17.1 Ų[9] |

| Heavy Atom Count | 20[9] |

Spectroscopic Data

The structural elucidation of trifluoromethylated indanones is primarily achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for Trifluoromethylated Indanones

| Technique | 4-(Trifluoromethyl)-1-indanone | This compound |

| ¹H NMR | Expected signals for aromatic and methylene protons, with splitting influenced by the trifluoromethyl group. | Expected signals for aromatic and methylene protons. |

| ¹³C NMR | Signals for nine distinct carbons, including the carbonyl carbon at a downfield shift and the trifluoromethyl-substituted aromatic carbon. | Signals for nine distinct carbons. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group. | A singlet corresponding to the CF₃ group. |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the ketone (around 1710-1730 cm⁻¹), aromatic C-H stretching (around 3050-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2950 cm⁻¹), and a strong C-F stretching band (around 1250 cm⁻¹).[10] | Characteristic absorption bands for the carbonyl group and C-F bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. A common fragmentation pattern is the loss of a CO molecule. | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

The synthesis of trifluoromethylated indanones is most commonly achieved through the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride derivative.[11][12]

Synthesis of 4-(Trifluoromethyl)-1-indanone via Intramolecular Friedel-Crafts Acylation

This protocol describes the cyclization of β-(2-bromo-6-trifluoromethylphenyl) propionic acid.

Materials:

-

β-(2-bromo-6-trifluoromethylphenyl) propionic acid

-

n-Butyl lithium (n-BuLi)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Methanol

-

Ammonium acetate

-

Sodium cyanoborohydride

-

Hydrochloric acid (12 N aqueous)

-

Sodium hydroxide (5 N aqueous)

-

Ether

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate or magnesium sulfate

-

3A Molecular sieves

Procedure:

-

Cyclization: Dissolve β-(2-bromo-6-trifluoromethylphenyl) propionic acid in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C. Slowly add a solution of n-butyl lithium. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction by carefully adding water. Acidify the aqueous layer with hydrochloric acid and extract with an organic solvent like ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 4-(trifluoromethyl)-1-indanone can be purified by distillation under reduced pressure (67-72 °C at 0.1 torr).[8] The melting point of the purified product is approximately 32-36 °C.[8]

General Protocol for Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-25 mg of the trifluoromethylated indanone in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil or low-melting solid) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a trifluoromethylated indanone via an intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropionic acid.

Caption: General workflow for the synthesis of trifluoromethylated indanones.

References

- 1. 4-(Trifluoromethyl)-1-indanone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 4-(Trifluoromethyl)-1-indanone, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 3. 5-(2-(Trifluoromethoxy)phenyl)-1-indanone | 1261833-75-3 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 4-(Trifluoromethyl)-1-indanone [myskinrecipes.com]

- 6. 6-(Trifluoromethyl)-1-indanone MSDS CasNo.68755-37-3 [m.lookchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. prepchem.com [prepchem.com]

- 9. 5-(2-(Trifluoromethyl)phenyl)-1-indanone | C16H11F3O | CID 11184961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a trifluoromethyl (CF₃) group, a bioisostere for the ethyl group, at the 1-position of the indane ring system can significantly enhance a molecule's pharmacological profile. The high electronegativity, metabolic stability, and lipophilicity conferred by the CF₃ group can lead to improved cell membrane permeability, enhanced binding affinity to biological targets, and increased resistance to oxidative metabolism.[1][2] Consequently, the development of efficient and stereoselective methods for the synthesis of 1-trifluoromethyl indanes is of paramount importance to the pharmaceutical and agrochemical industries.[1][3]

This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining 1-trifluoromethyl indanes. The methodologies are broadly categorized into two main approaches: the construction of the indane framework from trifluoromethylated precursors and the direct trifluoromethylation of a pre-existing indane core.[1] This document will detail the key reactions within each approach, providing experimental protocols, quantitative data, and visual diagrams of the synthetic pathways to serve as a practical resource for researchers in the field.

I. Construction of the Indane Core from Trifluoromethylated Precursors

This approach involves the cyclization of acyclic precursors already bearing a trifluoromethyl group to form the desired indane ring system. Key methodologies under this category include acid-mediated Friedel-Crafts cyclization, transition metal-catalyzed [3+2] annulation, and free-radical transformations.[1]

Acid-Mediated Friedel-Crafts Cyclization

Intramolecular Friedel-Crafts alkylation is a powerful tool for the synthesis of 1-trifluoromethyl indanes.[1] This method typically involves the cyclization of trifluoromethylated β-phenyl ketones, alcohols, or related structures in the presence of a strong acid.[1]

-

Materials:

-

Trifluoromethylated β-phenyl ketone (1.0 equiv)

-

Triflic acid (TfOH)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the trifluoromethylated β-phenyl ketone in dichloromethane.

-

Add triflic acid to the solution at room temperature.

-

Stir the reaction mixture for the specified time (typically ranging from minutes to hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-trifluoromethylindane.[1]

-

| Substrate | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-4,4,4-trifluorobutan-2-one | TfOH | rt | 0.5 | >95 | [1] |

| 1-(4-Methoxyphenyl)-4,4,4-trifluorobutan-2-one | TfOH | rt | 0.5 | >95 | [1] |

| 1-(3,4-Dimethoxyphenyl)-4,4,4-trifluorobutan-2-one | TfOH | rt | 0.5 | >95 | [1] |

Table 1: Synthesis of 1-Trifluoromethylindanes via Friedel-Crafts Cyclization.

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into therapeutic candidates represents a paramount achievement in medicinal chemistry. This powerful moiety has become an indispensable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug molecules, ultimately enhancing their clinical efficacy and safety profiles. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Physicochemical and Pharmacokinetic Impact of Trifluoromethylation

The introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. These effects stem from the unique electronic properties and steric profile of the CF3 group.

Metabolic Stability

A primary driver for the use of the trifluoromethyl group is its ability to enhance metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][2] By replacing a metabolically labile methyl group or hydrogen atom with a CF3 group, medicinal chemists can effectively block sites of oxidative metabolism.[2][3] This "metabolic switching" leads to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2][4]

| Parameter | Drug without -CF3 | Drug with -CF3 | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The high bond energy of the C-F bond resists enzymatic cleavage, slowing down metabolism.[2][3] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolic rate leads to lower clearance by metabolizing organs like the liver.[2][3] |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[2][3] |

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can significantly impact a drug's absorption, distribution, and ability to cross cell membranes.[1][5] The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88.[6] This increased lipophilicity can enhance a drug's penetration of biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) targets.[5] However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity. Therefore, the strategic placement of a CF3 group is critical for optimizing the overall drug-like properties of a molecule.[3]

| Compound Class | Non-fluorinated Analog (logP) | Trifluoromethylated Analog (logP) | Reference |

| Pyridines | 2.26 (SCH₂CH₃) | 1.82 (SCF₂CH₃) | [7] |

| Metallocenes | Lower | Up to 4.6 | [8] |

| Alkanols | Varies | Generally higher | [9] |

Binding Affinity

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence a molecule's electronic properties, which in turn can modulate its binding affinity to biological targets.[1][10] The CF3 group can participate in favorable interactions within a protein's binding pocket, such as dipole-dipole interactions and orthogonal multipolar interactions with backbone carbonyls.[11][12] These interactions can lead to a substantial increase in binding affinity and potency.[11] In some cases, the trifluoromethyl group acts as a bioisostere for other groups like methyl, ethyl, or even a nitro group, offering a way to improve potency and metabolic stability simultaneously.[13][14][15][16]

| Drug Target | Non-fluorinated/Other Analog (IC50/Ki) | Trifluoromethylated Analog (IC50/Ki) | Fold Improvement | Reference |

| Menin-MLL | MI-2 (propyl group) | MI-2-2 (trifluoroethyl group) | 10-fold | [12] |

| Thrombin Inhibitors | Benzyl ring | Fluorine on benzyl ring | 6-fold | [11] |

| CB1 PAMs | NO₂ analog | CF₃ analog | More potent | [13][14][15][16] |

Bioavailability

The culmination of enhanced metabolic stability, optimized lipophilicity, and improved binding affinity often translates to increased oral bioavailability.[6][10] By resisting first-pass metabolism in the liver and improving absorption across the gastrointestinal tract, a greater fraction of the administered dose of a trifluoromethylated drug reaches systemic circulation.[4][5]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the impact of trifluoromethylation on drug properties.

In Vitro Microsomal Stability Assay

This assay determines the rate of a compound's metabolism by liver microsomes, which are rich in drug-metabolizing enzymes.[3][12][17][18][19][20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Liver microsomes (human or other species)

-

Test compound and positive controls (high and low clearance)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Reagent Preparation: Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO, then diluted in buffer). Prepare the NADPH regenerating system and microsomal suspension in buffer.

-

Incubation Setup: In a 96-well plate, combine the microsomal suspension, buffer, and test compound. Pre-incubate the plate at 37°C for a short period.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an ice-cold organic solvent.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot provides the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration).

References

- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

A Technical Guide to the Introduction of a Trifluoromethyl Group into an Indane Core

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a paramount strategy in medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The indane scaffold, a privileged structure in numerous biologically active compounds, provides a versatile platform for drug design. This technical guide offers an in-depth overview of the primary synthetic methodologies for introducing a trifluoromethyl group into an indane core, complete with experimental protocols, quantitative data, and mechanistic visualizations.

Core Synthetic Strategies

The synthesis of trifluoromethylated indanes can be broadly categorized into two main approaches:

-

Construction of the Indane Core from Trifluoromethylated Precursors: This strategy involves the cyclization of acyclic precursors already bearing a trifluoromethyl group. Acid-mediated Friedel-Crafts reactions are a cornerstone of this approach.

-

Direct Trifluoromethylation of a Pre-formed Indane Scaffold: This approach entails the introduction of a -CF3 group onto an existing indane or indanone ring system using various trifluoromethylating reagents.

I. Construction of the Indane Core from Trifluoromethylated Precursors

Acid-Mediated Friedel-Crafts Cyclization

Intramolecular Friedel-Crafts cyclization of trifluoromethylated precursors is a powerful method for constructing the indane framework. This approach often utilizes superacids like trifluoromethanesulfonic acid (TfOH) to promote the cyclization of suitable substrates such as trifluoromethylated ketones and alcohols.

A plausible workflow for this process involves the generation of a carbocation intermediate from a trifluoromethylated precursor in the presence of a strong acid, which then undergoes intramolecular electrophilic aromatic substitution to form the indane ring.

The Pivotal Role of Organofluorine Compounds in Materials Science and Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organofluorine compounds, organic molecules containing one or more carbon-fluorine bonds, have emerged as indispensable tools in modern science. The unique physicochemical properties imparted by the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—have led to their widespread application in both materials science and biology.[1][2] This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the application of these remarkable compounds.

Section 1: Organofluorine Compounds in Materials Science

The introduction of fluorine into polymers and surfactants dramatically alters their properties, leading to materials with exceptional thermal stability, chemical resistance, and unique surface characteristics.[3][4]

Fluoropolymers

Fluoropolymers are a class of polymers characterized by a carbon backbone with fluorine atoms directly attached. The strong carbon-fluorine bond, one of the strongest in organic chemistry, imparts high thermal and chemical stability.[1][5]

Quantitative Properties of Common Fluoropolymers:

The following table summarizes key physical, thermal, and electrical properties of several commercially important fluoropolymers, allowing for easy comparison for material selection.

| Property | ASTM Test Method | PTFE (Polytetrafluoroethylene) | PFA (Perfluoroalkoxy) | FEP (Fluorinated Ethylene Propylene) | ETFE (Ethylene Tetrafluoroethylene) | PVDF (Polyvinylidene Fluoride) |

| Physical | ||||||

| Specific Gravity | D792 | 2.13 - 2.22 | 2.12 - 2.17 | 2.12 - 2.17 | 1.70 - 1.76 | 1.76 - 1.78 |

| Water Absorption (%) (24 hrs) | D570 | <0.01 | <0.03 | <0.01 | <0.1 | <0.04 |

| Thermal | ||||||

| Melting Point (°C) | - | 327 | 302 - 310 | 260 - 280 | 260 | 170 |

| Max. Continuous Use Temp. (°C) | - | 260 | 260 | 200 | 150 | 150 |

| Coefficient of Linear Thermal Expansion (10⁻⁵/°C) | D696 | 10 | 12 | 8.3 - 10.5 | 5 - 9 | 12 - 14 |

| Mechanical | ||||||

| Tensile Strength (kgf/cm²) | D638 | 140 - 350 | 280 - 315 | 190 - 220 | 410 - 470 | 350 - 560 |

| Elongation (%) | D638 | 200 - 400 | 280 - 300 | 250 - 330 | 420 - 440 | 25 - 250 |

| Flexural Modulus (kgf/cm²) | D790 | 5,000 - 6,000 | 6,600 - 7,000 | 5,500 - 6,500 | 9,000 - 14,000 | 10,000 - 21,000 |

| Electrical | ||||||

| Dielectric Constant (10³ Hz) | D150 | 2.1 | 2.1 | 2.1 | 2.6 | 8.4 |

| Dielectric Strength (kV/mm) | D149 | 19.7 | 23.6 | 23.6 | 15.7 | 10.4 |

Source: Compiled from data in[5][6][7][8][9]

Fluorinated Surfactants

Fluorinated surfactants, or fluorosurfactants, are surface-active agents where the hydrophobic tail is a fluorocarbon chain. They are exceptionally effective at reducing surface tension in aqueous solutions.[8][10]

Physicochemical Properties of Fluorinated Surfactants:

| Property | Typical Value | Significance |

| Surface Tension in Water | 15 - 20 mN/m | Significantly lower than hydrocarbon surfactants (~30 mN/m), enabling superior wetting and spreading.[8][11] |

| Critical Micelle Concentration (CMC) | Low (mmol/L range) | Effective at very low concentrations, making them cost-effective despite higher initial price.[11][12] |

| Thermal and Chemical Stability | High | The strength of the C-F bond provides excellent resistance to harsh chemical and thermal environments.[8][10] |

Applications of Fluorinated Materials:

-

Fluoropolymers: Chemical processing equipment (linings for pipes, valves, and tanks), high-performance wire and cable insulation, non-stick coatings for cookware (PTFE), architectural membranes, and biomedical implants.[13]

-

Fluorinated Surfactants: Fire-fighting foams (Aqueous Film-Forming Foam - AFFF), leveling and wetting agents in paints and coatings, and emulsifiers in polymerization processes.[10][14][15]

Logical Workflow for Fluorinated Material Development

The development of new fluorinated materials follows a structured process from conceptualization to application.

Section 2: Organofluorine Compounds in Biology and Drug Development

Approximately 20% of all pharmaceuticals on the market contain fluorine.[16][17] Strategic incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability.[7][18]

Impact of Fluorination on Drug Properties:

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally increased | The C-F bond is highly resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s, thus preventing rapid degradation of the drug.[19][20] |

| Lipophilicity (logP) | Modulated | A single fluorine atom can slightly increase lipophilicity, while a trifluoromethyl (CF₃) group significantly increases it. This allows for fine-tuning of a drug's ability to cross cell membranes.[21][22] |

| Binding Affinity | Can be enhanced | Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's binding pocket. It can also alter the pKa of nearby functional groups to favor the optimal ionization state for binding.[23][24] |

| Bioavailability | Often improved | Enhanced metabolic stability and optimized lipophilicity contribute to a greater fraction of the administered dose reaching systemic circulation.[17][25] |

Quantitative Data for Select Organofluorine Pharmaceuticals:

| Drug Name (Brand Name) | Therapeutic Class | Number of Fluorine Atoms | Key Property Enhanced by Fluorine |

| Fluoxetine (Prozac) | Antidepressant (SSRI) | 3 (as -CF₃) | Increased lipophilicity for better blood-brain barrier penetration.[15] |

| Atorvastatin (Lipitor) | Antihyperlipidemic | 1 | Increased metabolic stability and binding affinity to HMG-CoA reductase. |

| Ciprofloxacin (Cipro) | Antibiotic | 1 | Enhanced cell penetration and DNA gyrase inhibition.[1] |

| 5-Fluorouracil | Anticancer | 1 | Acts as an antimetabolite, inhibiting DNA synthesis.[26] |

| Sitagliptin (Januvia) | Antidiabetic | 3 (as -CF₃) | Increased potency and metabolic stability.[15] |

| Fluticasone (Flonase) | Corticosteroid | 3 (as -SCF₃ and 2x -F) | Enhanced anti-inflammatory activity and receptor binding.[15] |

Source: Compiled from data in[1][15][26]

Signaling Pathway of 5-Fluorouracil (5-FU)

5-Fluorouracil is a widely used chemotherapeutic agent that acts as a pyrimidine analog. Its mechanism of action involves the inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA.[26] Resistance to 5-FU can arise from the activation of various signaling pathways.[16][27]

Section 3: Key Experimental Protocols

This section details the methodologies for key experiments in the study and application of organofluorine compounds.

Protocol for ¹⁹F NMR in Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a powerful tool for FBDD due to its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the absence of background signals in biological samples.[12][28] This protocol outlines a typical ligand-observed ¹⁹F NMR screening experiment.

Objective: To identify small fluorinated molecules ("fragments") that bind to a target protein.

Materials:

-

Target protein solution (e.g., 10-50 µM in deuterated buffer)

-

Library of fluorinated fragment compounds (stock solutions in DMSO-d₆)

-

Deuterated buffer (e.g., phosphate buffer in D₂O, pH adjusted)

-

NMR spectrometer with a fluorine probe

-

NMR tubes

Methodology:

-

Sample Preparation: a. Prepare a "cocktail" of 5-10 fluorinated fragments in the deuterated buffer. The final concentration of each fragment should be around 100-200 µM. b. Prepare two NMR tubes for each cocktail:

- Reference Sample: Cocktail of fragments in buffer.

- Test Sample: Cocktail of fragments mixed with the target protein solution.

-

NMR Data Acquisition: a. Acquire a standard 1D ¹⁹F NMR spectrum for both the reference and test samples. b. Key parameters:

- Observe frequency for ¹⁹F.

- Sufficient number of scans for good signal-to-noise.

- Relaxation delay appropriate for the fragments.

-

Data Analysis: a. Compare the spectra of the reference and test samples. b. Binding of a fragment to the protein is indicated by:

- A decrease in signal intensity (line broadening) of the fragment's peak in the test sample compared to the reference.

- A change in the chemical shift of the fragment's peak.

-

Hit Validation: a. Confirm binding of individual "hit" fragments by repeating the experiment with each hit compound separately. b. Determine the dissociation constant (Kd) by titrating the protein into a solution of the hit fragment and monitoring the change in the ¹⁹F NMR signal.[27]

Experimental Workflow:

Protocol for Synthesis of [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG) for PET Imaging

[¹⁸F]FDG is the most commonly used radiotracer in Positron Emission Tomography (PET) for oncology.[6] Its synthesis is typically automated and involves a nucleophilic substitution reaction.[18]

Objective: To synthesize sterile, pyrogen-free [¹⁸F]FDG for clinical use.

Materials:

-

[¹⁸O]Water (enriched)

-

Medical cyclotron

-

Automated synthesis module

-

Precursor: Mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose)

-

Phase transfer catalyst (e.g., Kryptofix 222) with potassium carbonate

-

Acetonitrile (anhydrous)

-

Hydrochloric acid

-

Purification cartridges (e.g., C18 Sep-Pak, alumina)

-

Sterile water for injection

-

Sterile filter (0.22 µm)

Methodology:

-

Production of [¹⁸F]Fluoride: a. Bombard enriched [¹⁸O]water with protons in a medical cyclotron. The nuclear reaction is ¹⁸O(p,n)¹⁸F. b. The resulting aqueous [¹⁸F]fluoride is transferred to the automated synthesis module.

-

Azeotropic Drying: a. The aqueous [¹⁸F]fluoride is mixed with the phase transfer catalyst and acetonitrile. b. The water is removed by azeotropic distillation under a stream of nitrogen, leaving a reactive, anhydrous [¹⁸F]fluoride-catalyst complex.

-

Nucleophilic Substitution (Radiolabeling): a. A solution of the mannose triflate precursor in acetonitrile is added to the dried [¹⁸F]fluoride complex. b. The mixture is heated (e.g., 85-120°C for 5-10 minutes) to facilitate the nucleophilic substitution of the triflate group with [¹⁸F]fluoride, forming the acetyl-protected [¹⁸F]FDG intermediate.[18]

-

Hydrolysis (Deprotection): a. The reaction solvent (acetonitrile) is evaporated. b. Hydrochloric acid is added, and the mixture is heated to remove the acetyl protecting groups.

-

Purification: a. The crude product is passed through a series of purification cartridges (e.g., an anion exchange column to remove unreacted [¹⁸F]fluoride, followed by a C18 cartridge to remove organic impurities). b. The purified [¹⁸F]FDG is eluted with sterile water.

-

Final Formulation and Quality Control: a. The final product is passed through a 0.22 µm sterile filter into a sterile vial. b. Quality control tests are performed according to pharmacopeia standards (e.g., radiochemical purity via HPLC, pH, sterility, and endotoxin levels).[17][29]

Protocol for Measuring Lipophilicity (logP) using ¹⁹F NMR

Lipophilicity is a critical parameter in drug design. This method provides a direct way to measure the octanol-water partition coefficient (logP) for fluorinated compounds.[14]

Objective: To determine the logP value of a fluorinated compound.

Materials:

-

Fluorinated compound of interest

-

Fluorinated reference compound with a known logP value

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Volumetric flasks, stir plate

-

NMR spectrometer and tubes

Methodology:

-

Sample Preparation: a. Prepare a stock solution containing both the test compound and the reference compound in n-octanol. b. In a flask, mix a known volume of the n-octanol stock solution with an equal volume of water.

-

Equilibration: a. Stir the biphasic mixture vigorously for several hours (e.g., 2 hours at 25°C) to allow for partitioning equilibrium. b. Allow the phases to separate completely overnight.

-

NMR Sample Collection: a. Carefully take an aliquot from the n-octanol layer and a separate aliquot from the aqueous layer. b. Place each aliquot into a separate NMR tube.

-

Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for each of the two samples (octanol phase and water phase).

-

Calculation: a. Integrate the peaks corresponding to the test compound (I_test) and the reference compound (I_ref) in both spectra. b. Calculate the partition coefficient (P_test) of the test compound using the following formula, where P_ref is the known partition coefficient of the reference compound: P_test = P_ref × [(I_test,octanol / I_ref,octanol) / (I_test,water / I_ref,water)] c. The logP value is the base-10 logarithm of P_test.

This method is advantageous as it does not require precise measurement of solute mass or solvent volumes, relying instead on the ratio of integrals.[14]

Conclusion

The strategic incorporation of fluorine has profoundly impacted both materials science and biology. In materials, it has led to the development of high-performance polymers and surfactants with unparalleled stability and surface properties. In medicine, fluorination is a cornerstone of modern drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties, which has resulted in numerous blockbuster drugs. The experimental techniques outlined in this guide, from advanced spectroscopy to radiochemical synthesis, are fundamental to the continued innovation in this vibrant and expanding field of chemistry.

References

- 1. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluoropolymer Spec Chart [interplastinc.com]

- 7. scribd.com [scribd.com]

- 8. curbellplastics.com [curbellplastics.com]

- 9. plastic-products.com [plastic-products.com]

- 10. assaygenie.com [assaygenie.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CellTiter-Fluor™ Cell Viability Assay Protocol [promega.com]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. openmedscience.com [openmedscience.com]

- 18. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of 1-indanone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity of 1-Indanone Derivatives

1-Indanone derivatives have emerged as a promising class of antineoplastic agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression, such as cell cycle regulation and microtubule dynamics.[1][3]

One of the primary mechanisms of anticancer action for some 1-indanone derivatives is the inhibition of tubulin polymerization.[3][4] By disrupting the dynamic instability of microtubules, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[3][4][5]

Furthermore, certain 1-indanone derivatives have been shown to modulate critical signaling pathways implicated in tumorigenesis, including the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] By inhibiting NF-κB, these compounds can suppress the expression of downstream genes involved in cell proliferation, survival, and inflammation.

A notable example is the gallic acid-based indanone derivative, which has demonstrated in vivo anticancer activity against Ehrlich ascites carcinoma.[4] This compound was found to inhibit tubulin polymerization and induce G2/M phase arrest and apoptosis.[4] Another significant derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), has shown potent activity against colorectal cancer cell lines, particularly those with p53 mutations, by inducing G2/M arrest, apoptosis, and inhibiting the NF-κB p65 subunit.[5]

Quantitative Data: Anticancer Activity of 1-Indanone Derivatives

| Compound Class | Derivative Example | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Thiazolyl Hydrazone | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon), COLO 205 (Colon), KM 12 (Colon) | 0.41 - 6.85 | [5] |

| 2-Benzylidene-1-indanone | Not specified | MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung) | 0.01 - 0.88 | [2] |

| 3-Aryl-1-indanone | Not specified | HeLa, K562 | µM level | [2] |

| Gallic acid-based indanone | Not specified | Ehrlich Ascites Carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [4] |

Experimental Protocols

A general and efficient method for the synthesis of 2-benzylidene-1-indanone derivatives involves the Claisen-Schmidt condensation reaction.[2]

Materials:

-

Substituted 1-indanone

-

Appropriate aromatic aldehyde

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

Dissolve the substituted 1-indanone and the aromatic aldehyde in ethanol.

-

Add the sodium hydroxide solution dropwise to the mixture while stirring.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 2-benzylidene-1-indanone derivative.

Diagram: Synthesis of 2-Benzylidene-1-indanones

General workflow for the synthesis of 2-benzylidene-1-indanone derivatives.

This assay is crucial for evaluating the effect of 1-indanone derivatives on microtubule dynamics.[4]

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., G-PEM buffer)

-

GTP solution

-

Test compound (1-indanone derivative)

-

Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)

-

Vehicle control (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound and controls in the polymerization buffer.

-

On ice, prepare a tubulin reaction mix containing tubulin protein and GTP in the polymerization buffer.

-

Add the test compounds, controls, and vehicle to the respective wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mix to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals to monitor the rate of tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves and determine the inhibitory effect of the compounds.

Diagram: Tubulin Polymerization Inhibition Assay Workflow

Workflow for the in vitro tubulin polymerization inhibition assay.

This method is used to determine the cell cycle phase at which 1-indanone derivatives exert their antiproliferative effects.[4]

Materials:

-

Cancer cells treated with the 1-indanone derivative

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells and wash with cold PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at 4°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate at room temperature in the dark.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Diagram: Cell Cycle Analysis Workflow

Workflow for cell cycle analysis using flow cytometry.

Signaling Pathway

Diagram: Simplified NF-κB Signaling Pathway and its Inhibition by 1-Indanone Derivatives

Inhibition of the NF-κB pathway by 1-indanone derivatives.

Antimicrobial and Antifungal Activity

Certain 1-indanone derivatives have demonstrated notable antimicrobial and antifungal properties.[6][7] For instance, isoxazole-fused 1-indanones have been synthesized and shown to possess both anti-inflammatory and antimicrobial activities.[2] Similarly, 1-indanone acetic acid derivatives condensed with various heterocyclic moieties have been screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds showing satisfactory results.[6][7]

The mechanism of antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data: Antimicrobial Activity of 1-Indanone Derivatives

| Compound Class | Derivative Example | Microbial Strain(s) | Activity | Reference(s) |

| Isoxazole fused 1-indanones | 64k, 64l | Bacteria | Highest antibacterial activity in the series | [2] |

| Isoxazole fused 1-indanones | 64h, 64j | Fungi | Most potent antifungal activity in the series | [2] |

| Indanone acetic acid derivatives | Compound 5e | Gram-positive and Gram-negative bacteria | Better antimicrobial activity than other synthesized compounds | [6] |

| Substituted indanone acetic acid | Para-fluorophenyl derivative (5f) | Bacteria and Fungi | Marked potency as an antimicrobial agent | [7] |

| Substituted indanone acetic acid | Ortho-methoxyphenyl derivative (5d) | Fungi | Better antifungal activity | [7] |

Experimental Protocol

This is a widely used method for the preliminary screening of antimicrobial activity.[6]

Materials:

-

Nutrient agar plates

-

Bacterial or fungal cultures

-

Test compound (1-indanone derivative) dissolved in a suitable solvent

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile cork borer

Procedure:

-

Prepare nutrient agar plates and allow them to solidify.

-

Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Diagram: Agar Well Diffusion Assay Workflow

Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

1-indanone derivatives have also been investigated for their anti-inflammatory potential.[2][8][9] Some derivatives have shown potent inhibition of inflammatory mediators. For example, certain 2-benzylidene-1-indanone derivatives effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in macrophages.[9]

The anti-inflammatory effects of these compounds are often linked to their ability to modulate signaling pathways such as the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[8]

Experimental Protocol

This assay is used to evaluate the ability of compounds to inhibit the production of pro-inflammatory cytokines.[9]

Materials:

-

Murine primary macrophages (or a suitable macrophage cell line like RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test compound (1-indanone derivative)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Seed the macrophages in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with various concentrations of the test compound for a specified period.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

After incubation, collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits.

-

Calculate the percentage inhibition of cytokine production by the test compound.

Diagram: In Vitro Anti-inflammatory Assay Workflow

Workflow for in vitro anti-inflammatory activity assay.

Neuroprotective Activity

Derivatives of 1-indanone have shown promise in the context of neurodegenerative diseases, most notably Alzheimer's disease.[10][11] The well-known drug Donepezil, used for the treatment of Alzheimer's disease, features an indanone moiety.[10] The neuroprotective effects of these compounds are often attributed to their ability to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function.

Quantitative Data: Cholinesterase Inhibitory Activity of 1-Indanone Derivatives

| Derivative Class | Enzyme | IC50 (µM) | Reference(s) |

| Aminopropoxy benzyl/benzylidene indanones | Acetylcholinesterase (AChE) | 0.12 - 11.92 | [11] |

| Aminopropoxy benzyl/benzylidene indanones | Butyrylcholinesterase (BChE) | 0.04 - 24.36 | [11] |

Experimental Protocol

This colorimetric assay is a standard method for measuring the activity of cholinesterase inhibitors.

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Test compound (1-indanone derivative)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compound in the buffer.

-

In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Incubate the enzyme and inhibitor mixture for a defined period.

-

Initiate the reaction by adding the substrate and DTNB to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals.

-

The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.

Diagram: Cholinesterase Inhibition Assay Workflow

Workflow for the in vitro cholinesterase inhibition assay.

Conclusion

1-Indanone derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents warrants further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this important chemical scaffold. Continued research into the synthesis of novel derivatives, elucidation of their precise mechanisms of action, and in vivo efficacy studies will be crucial in translating the promise of 1-indanone derivatives into novel therapeutic agents.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. corefacilities.iss.it [corefacilities.iss.it]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. scispace.com [scispace.com]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vet.cornell.edu [vet.cornell.edu]

An In-depth Technical Guide to 5-(Trifluoromethyl)-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of 5-(Trifluoromethyl)-1-indanone, a key intermediate in the synthesis of various biologically active molecules. The inclusion of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of resulting compounds, making this a molecule of significant interest in medicinal chemistry.

Core Chemical Data

The fundamental molecular and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇F₃O | [1][2] |

| Molecular Weight | 200.16 g/mol | [1][2] |

| CAS Number | 150969-56-5 | [1] |

Experimental Protocols

The primary synthetic route to this compound is through the intramolecular Friedel-Crafts acylation of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The following protocol is an adapted method based on the established synthesis of structurally similar indanones, such as 5-fluoro-1-indanone.[3][4][5]

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This procedure details the cyclization of 3-(4-(trifluoromethyl)phenyl)propanoic acid to form this compound using a strong acid catalyst.

Materials:

-

3-(4-(trifluoromethyl)phenyl)propanoic acid

-

Chlorosulfonic acid (or Polyphosphoric acid)

-

Crushed ice

-

Deionized water

-

Ethyl acetate (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cautiously add 3-(4-(trifluoromethyl)phenyl)propanoic acid in portions to an excess of cold (0 °C) chlorosulfonic acid. It is crucial to perform this addition slowly to control the exothermic reaction.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to quench the reaction. A precipitate of the crude product should form.

-

Extraction: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. Alternatively, if a precipitate does not form, extract the aqueous mixture multiple times with ethyl acetate.

-

Washing: Combine the organic layers (if extraction was performed) and wash sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane).

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Informational Hierarchy

The following diagram illustrates the logical relationship of the key information pertaining to this compound.

Caption: Logical flow of key chemical data for this compound.

References

Spectroscopic Profile of 5-(Trifluoromethyl)-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Trifluoromethyl)-1-indanone, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The trifluoromethyl group at the 5-position significantly influences the electronic properties of the indanone core, making it a subject of interest in medicinal chemistry. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of the aromatic protons, leading to a downfield shift.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic CH |

| ~ 7.6 - 7.7 | d | 1H | Aromatic CH |

| ~ 7.5 | s | 1H | Aromatic CH |

| ~ 3.1 - 3.3 | t | 2H | -CH₂- |

| ~ 2.7 - 2.9 | t | 2H | -CH₂-C=O |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show resonances for all ten carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 205 - 208 | C=O |

| ~ 155 - 158 | Ar-C |

| ~ 135 - 138 | Ar-C |

| ~ 130 - 133 (q, ¹JCF ≈ 270 Hz) | -CF₃ |

| ~ 128 - 131 | Ar-CH |

| ~ 125 - 128 | Ar-CH |

| ~ 122 - 125 | Ar-CH |

| ~ 36 - 39 | -CH₂- |

| ~ 25 - 28 | -CH₂-C=O |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. The presence of the trifluoromethyl group will result in strong C-F stretching bands.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1710 - 1730 | Strong | C=O Stretch (Ketone) |

| ~ 1600, 1480 | Medium | Aromatic C=C Stretch |

| ~ 1320, 1160, 1120 | Strong | C-F Stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (200.16 g/mol ).[1][2] A common fragmentation pathway for indanones is the loss of a carbon monoxide (CO) molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 201 | [M+H]⁺ (Calculated for C₁₀H₇F₃O: 201.05) |

| 200 | [M]⁺ (Molecular Ion) |

| 172 | [M-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum and enhance signal-to-noise.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the ATR accessory or the KBr pellet holder into the sample compartment of an FTIR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Data Acquisition:

-

Inject a small volume of the solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary GC column.

-

The separated components are then introduced into the mass spectrometer.

-

Ionization is typically achieved by electron impact (EI).

-